molecular formula C25H52N2O4 B1329544 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxooctadecyl)amino]-, inner salt CAS No. 6179-44-8

1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxooctadecyl)amino]-, inner salt

Cat. No.: B1329544
CAS No.: 6179-44-8
M. Wt: 444.7 g/mol
InChI Key: RXXAIRNNVXVCPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxooctadecyl)amino]-, inner salt” is a chemical compound. It is also known as "1-Propanaminium, 3-amino-N-(carboxymethyl)-N,N-dimethyl-, N-coco acyl derivs., hydroxides, inner salts" . This compound is well-defined and its identity is not claimed confidential .


Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Physical and Chemical Properties Analysis

This compound appears as a colorless to pale yellow liquid. It is soluble in water and is stable but can be easily oxidized .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been used in the practical synthesis of CPI975, a carnitine palmitoyltransferase I inhibitor. This synthesis method is efficient, safe, and cost-effective, contributing to drug development processes (Prashad et al., 2002).

Photopolymerization Properties

  • The compound's derivatives have been studied for their photopolymerization properties. Research shows that certain 1-substituted derivatives exhibit reduced photopolymerization and photoinitiation rates for acrylamide, demonstrating potential applications in material science and photopolymerization processes (Allen et al., 1993).

Biomedical Research

  • A variant of the compound has been synthesized for biomedical applications, particularly for its blood compatibility assessed through platelet adhesion methods. This research contributes to the development of biocompatible materials (Yuan Jiang, 2003).

Biomimetic Mineralization

  • The compound has been investigated in the biomimetic mineralization of hydroxyapatite crystals, showing potential in nanotechnology and materials science, particularly in developing novel biomaterials (Xu et al., 2018).

Molecular Recognition

  • Research on the compound's derivatives has shown its potential in molecular recognition processes, indicating possible applications in biosensing and diagnostic technologies (Kitano et al., 2010).

Structural Analyses

  • Structural analyses of the compound and its derivatives have been conducted, contributing to a better understanding of their chemical properties and potential applications in various fields (Kowalczyk, 2008).

Safety and Hazards

This compound was found to be a skin irritant in humans under leave-on conditions at a 1.9% concentration from cumulative irritation tests .

Mechanism of Action

Target of Action

Stearamidopropyl betaine primarily targets the GABA transporter 1 (GAT1) , which is the predominant GABA transporter in the central nervous system . GAT1 plays a crucial role in the reuptake of GABA, a major inhibitory neurotransmitter, from the synaptic cleft .

Mode of Action

Stearamidopropyl betaine modulates the GABA uptake by GAT1 . This modulation occurs through the temporal inhibition of the transporter, wherein prolonged occupancy by Stearamidopropyl betaine impedes the swift transition of the transporter to the inward conformation . This interaction with GAT1 results in changes in GABA homeostasis .

Biochemical Pathways

Stearamidopropyl betaine is involved in the methionine-homocysteine cycle . It acts as a methyl group donor for homocysteine remethylation catalyzed by betaine homocysteine methyltransferase (BHMT), converting homocysteine back into methionine . This process is crucial for maintaining normal homocysteine levels and preventing hyperhomocysteinemia .

Pharmacokinetics

A study on betaine, a related compound, showed that betaine doses of 100 mg/kg/day and 250 mg/kg/day resulted in equivalent total plasma homocysteine concentrations in patients with certain metabolic deficiencies .

Result of Action

The interaction of Stearamidopropyl betaine with GAT1 and its role in the methionine-homocysteine cycle result in several molecular and cellular effects. It helps in preserving neurons from excitotoxicity by improving GABA homeostasis . Additionally, it reduces homocysteine levels, thereby preventing hyperhomocysteinemia, a condition associated with various health risks .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Stearamidopropyl betaine. For instance, microorganisms have evolved efficient strategies to survive in the presence of physical, biological, and chemical stresses, and one universal stress-protectant strategy employed by most microorganisms is the use of betaine as the predominant stress protectant against drought, osmotic, and temperature stress . Therefore, the action of Stearamidopropyl betaine may be influenced by similar environmental conditions.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxooctadecyl)amino]-, inner salt involves the reaction of N,N-dimethyl-1,3-propanediamine with 1-bromooctadecane to form N,N-dimethyl-3-[(1-bromooctadecyl)amino]propan-1-amine. This intermediate is then reacted with sodium chloroacetate to form the final product.", "Starting Materials": [ "N,N-dimethyl-1,3-propanediamine", "1-bromooctadecane", "sodium chloroacetate" ], "Reaction": [ "Step 1: N,N-dimethyl-1,3-propanediamine is reacted with 1-bromooctadecane in the presence of a suitable solvent and a base to form N,N-dimethyl-3-[(1-bromooctadecyl)amino]propan-1-amine.", "Step 2: The intermediate N,N-dimethyl-3-[(1-bromooctadecyl)amino]propan-1-amine is then reacted with sodium chloroacetate in the presence of a suitable solvent and a base to form 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxooctadecyl)amino]-, inner salt.", "Step 3: The final product is isolated and purified using standard techniques such as filtration, crystallization, and chromatography." ] }

CAS No.

6179-44-8

Molecular Formula

C25H52N2O4

Molecular Weight

444.7 g/mol

IUPAC Name

carboxymethyl-dimethyl-[3-(octadecanoylamino)propyl]azanium;hydroxide

InChI

InChI=1S/C25H50N2O3.H2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-24(28)26-21-19-22-27(2,3)23-25(29)30;/h4-23H2,1-3H3,(H-,26,28,29,30);1H2

InChI Key

RXXAIRNNVXVCPK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)[O-]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)O.[OH-]

6179-44-8

physical_description

Liquid

Pictograms

Irritant

Origin of Product

United States
Customer
Q & A

Q1: What is the role of Stearamidopropyl betaine in personal care formulations, and how does it interact with other surfactants?

A1: Stearamidopropyl betaine acts as a secondary surfactant in personal care formulations, working alongside primary anionic surfactants like ammonium lauryl sulfate. [] While the research paper doesn't delve into the specific interactions, it highlights that Stearamidopropyl betaine, belonging to the betaine family of surfactants, is known for its mildness and ability to enhance the foaming and conditioning properties of formulations. [] This suggests a synergistic effect when combined with anionic surfactants, potentially by mitigating their harshness and improving the overall sensory experience of the product. Further research could explore the specific mechanisms underlying these interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.